molecular formula C16H13FN4OS B15088298 4-((2-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-50-7

4-((2-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15088298
CAS No.: 478256-50-7
M. Wt: 328.4 g/mol
InChI Key: IVGYOFIRZGALON-VCHYOVAHSA-N
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Description

4-((2-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorobenzylidene group, a methoxyphenyl group, and a triazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-fluorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-((2-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with various molecular targets and pathways. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The fluorobenzylidene group may interact with hydrophobic pockets in proteins, affecting their function. Additionally, the methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Bromobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Methylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((2-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorobenzylidene group, which can enhance its biological activity and stability. The fluorine atom can increase lipophilicity and metabolic stability, making this compound potentially more effective in various applications compared to its analogs.

Properties

CAS No.

478256-50-7

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(E)-(2-fluorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4OS/c1-22-14-9-5-3-7-12(14)15-19-20-16(23)21(15)18-10-11-6-2-4-8-13(11)17/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

IVGYOFIRZGALON-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3F

Origin of Product

United States

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